molecular formula C16H13F2N3O2S B2455398 N'-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide CAS No. 851978-66-0

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide

Cat. No.: B2455398
CAS No.: 851978-66-0
M. Wt: 349.36
InChI Key: BMJIRKZGFIXOAS-UHFFFAOYSA-N
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Description

N’-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide typically involves the reaction of 4-ethoxy-1,3-benzothiazole-2-amine with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: The major products formed are typically oxidized derivatives of the original compound.

    Reduction: The major products are reduced forms of the compound, often resulting in the formation of amines or alcohols.

    Substitution: The major products are substituted derivatives, where the original functional groups are replaced by new ones.

Scientific Research Applications

N’-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N’-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide can be compared with other benzothiazole derivatives, such as:

  • N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
  • N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide

These compounds share similar structural features but differ in their functional groups and chemical properties. The uniqueness of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O2S/c1-2-23-11-7-4-8-12-14(11)19-16(24-12)21-20-15(22)13-9(17)5-3-6-10(13)18/h3-8H,2H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJIRKZGFIXOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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